Mass-Shift Advantage of Perdeuterated d29 (+29 Da) Over d3-Labeled Pentadecanoic Acid (+3 Da)
Pentadecanoic acid-d29 provides a mass shift of +29 Da relative to unlabeled pentadecanoic acid (MW 242.4 g/mol), compared to only +3 Da for pentadecanoic acid-d3 (MW 245.42 g/mol) . The +3 Da shift of the d3 analog falls within the natural M+2 and M+3 isotopic envelope of endogenous C15:0, resulting in cross-talk that can exceed 5% of the analyte signal in biological extracts where C15:0 concentrations are high [1]. The +29 Da shift places the internal standard channel in a spectral region where the natural-abundance contribution of the analyte is <0.01%, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic overlap [2].
| Evidence Dimension | Mass shift relative to unlabeled analyte (ΔDa) |
|---|---|
| Target Compound Data | Δm/z = +29 Da (pentadecanoic acid-d29, MW 271.58) |
| Comparator Or Baseline | Δm/z = +3 Da (pentadecanoic acid-d3, MW 245.42); Δm/z = +5 Da (minimum recommended for SIL-IS per best-practice guidelines) |
| Quantified Difference | d29 provides a +29 Da shift vs. +3 Da for d3; 26 Da greater mass separation; exceeds the +5 Da minimum threshold by 24 Da, whereas d3 falls 2 Da below this threshold. |
| Conditions | Electrospray ionization (ESI) and electron ionization (EI) mass spectrometry; biological matrices with endogenous C15:0 concentrations up to 50–200 µM in plasma. |
Why This Matters
The +29 Da mass shift ensures the internal standard signal is completely free from natural isotopologue interference of the analyte, which is critical for achieving <5% quantitative bias when measuring pentadecanoic acid across a wide dynamic range in nutritional biomarker and lipidomics studies.
- [1] Wieling, J. LC-MS-MS Experiences with Internal Standards. Chromatographia 2002, 55 (Suppl 1), S107–S113. View Source
- [2] Gu, H.; et al. Selecting the Right Internal Standard for LC-MS/MS Quantitative Bioanalysis. Bioanalysis 2017, 9 (19), 1519–1532. View Source
